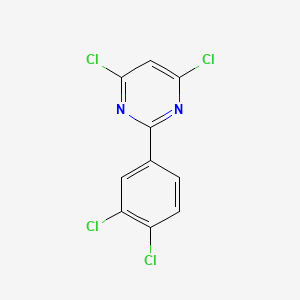

4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

Description

BenchChem offers high-quality 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4N2/c11-6-2-1-5(3-7(6)12)10-15-8(13)4-9(14)16-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDPUBCFQFMCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615849 | |

| Record name | 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21139-62-8 | |

| Record name | 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21139-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine: Structure, Properties, and Synthetic Insights

For inquiries: [Contact Information Not Available]

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine, a halogenated aromatic heterocyclic compound of significant interest in medicinal and agrochemical research. The document elucidates the chemical structure, physicochemical properties, and reactivity of this molecule, with a particular focus on the principles governing its synthesis and functionalization. Drawing upon established knowledge of dichloropyrimidine chemistry, this guide offers field-proven insights into its handling, characterization, and potential applications as a versatile synthetic intermediate. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals.[1] The introduction of halogen substituents, particularly chlorine, onto the pyrimidine ring dramatically alters its electronic properties, rendering it susceptible to a variety of chemical transformations. This enhanced reactivity makes chloropyrimidines, such as 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine, highly valuable intermediates in the synthesis of complex molecular architectures for drug discovery and crop protection.[2][3] This guide will delve into the specific attributes of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine, providing a foundational understanding for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The chemical structure of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine is characterized by a central pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions, and a 3,4-dichlorophenyl group at the 2-position.

Molecular Structure:

Figure 1: Chemical structure of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 21139-62-8 | [Vendor Information] |

| Molecular Formula | C₁₀H₄Cl₄N₂ | [Vendor Information] |

| Molecular Weight | 293.97 g/mol | [Vendor Information] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not available. For 4,6-dichloropyrimidine: 65-67 °C. | [4][5] |

| Solubility | Soluble in common organic solvents such as ethanol, ether, and chloroform; slightly soluble in water (predicted). For 4,6-dichloropyrimidine: soluble in 95% ethanol (50 mg/mL). | Inferred from related compounds.[6] |

Reactivity and Mechanistic Considerations

The reactivity of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of four electron-withdrawing chlorine atoms. This makes the chloro-substituents at the 4 and 6 positions highly susceptible to nucleophilic aromatic substitution (SₙAr).[1]

Key Reactivity Principles:

-

Positional Selectivity: In 4,6-dichloropyrimidines, both chlorine atoms are activated towards nucleophilic attack. The regioselectivity of substitution can be influenced by the nature of the nucleophile and the reaction conditions.

-

Stepwise Substitution: It is often possible to achieve sequential substitution of the chlorine atoms, allowing for the introduction of different nucleophiles at the 4 and 6 positions. This is a powerful strategy for building molecular complexity.

Figure 2: Generalized workflow for nucleophilic aromatic substitution on a 4,6-dichloropyrimidine core.

Synthesis of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

Proposed Synthetic Pathway:

Figure 3: Proposed synthetic route to 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine.

Experimental Protocol (General Procedure):

Step 1: Synthesis of 2-(3,4-Dichlorophenyl)-4,6-dihydroxypyrimidine

-

To a solution of sodium ethoxide in ethanol, add diethyl malonate and 3,4-dichlorobenzamidine hydrochloride.

-

Heat the mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol or ether), and dry under vacuum to yield the crude 2-(3,4-dichlorophenyl)-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

-

To a flask containing phosphorus oxychloride (POCl₃), add the crude 2-(3,4-dichlorophenyl)-4,6-dihydroxypyrimidine from the previous step.

-

A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.[7]

-

Heat the mixture at reflux for several hours. The progress of the reaction should be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the aromatic protons.

-

Pyrimidine Proton: A singlet for the proton at the 5-position of the pyrimidine ring.

-

Dichlorophenyl Protons: An ABX spin system for the three protons on the 3,4-dichlorophenyl ring.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbons attached to chlorine will be significantly deshielded.

Mass Spectrometry:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of four chlorine atoms. Fragmentation patterns will likely involve the loss of chlorine atoms and cleavage of the bond between the pyrimidine and phenyl rings.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the pyrimidine and phenyl rings. C-Cl stretching vibrations will also be present in the fingerprint region. For the related 4,6-dichloropyrimidine, IR spectra have been studied in detail.[8]

Applications in Research and Development

Derivatives of 2-aryl-4,6-dichloropyrimidine are valuable intermediates in the synthesis of a wide range of biologically active compounds.

-

Medicinal Chemistry: The pyrimidine scaffold is a common feature in many approved drugs. The ability to functionalize the 4 and 6 positions of the pyrimidine ring allows for the creation of libraries of compounds for screening against various biological targets, including kinases, which are often implicated in cancer.[9][10]

-

Agrochemicals: Many herbicides and fungicides contain a pyrimidine core. The reactivity of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine makes it a suitable starting material for the synthesis of novel crop protection agents.[2][11]

-

Materials Science: The rigid, aromatic structure of this molecule suggests potential applications as a building block for functional materials, such as organic light-emitting diodes (OLEDs) or specialty polymers.[3]

Safety and Handling

While a specific safety data sheet (SDS) for 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine is not available, the safety precautions for related compounds such as 4,6-dichloropyrimidine and 4,6-dichloro-2-methylpyrimidine should be followed.[5][12][13][14][15]

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Identification (Inferred from related compounds):

-

May be harmful if swallowed, inhaled, or in contact with skin.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Conclusion

4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine is a versatile and reactive chemical intermediate with significant potential in various fields of chemical research, particularly in the development of new pharmaceuticals and agrochemicals. Its synthesis, while requiring careful handling of hazardous reagents, is achievable through established chemical transformations. A thorough understanding of its reactivity, particularly the susceptibility of the 4 and 6 positions to nucleophilic aromatic substitution, is key to its successful application in the synthesis of more complex and potentially bioactive molecules. This guide provides a solid foundation for researchers and scientists to leverage the synthetic utility of this important compound.

References

- Fisher Scientific. Safety Data Sheet for 4,6-Dichloro-2-methylpyrimidine. (2025).

- PubChem. Compound Summary for 4,6-Dichloro-2-methylpyrimidine.

- Sigma-Aldrich. Product Page for 4,6-Dichloropyrimidine.

- Cole-Parmer.

- Ningbo Inno Pharmchem Co., Ltd.

- 104850 - 4,6-Dichloropyrimidine - Safety D

- Fisher Scientific. Safety Data Sheet for 4,6-Dichloropyrimidine methyl sulphide. (2025).

- ResearchGate. Calculated and experimental 13C NMR chemical shifts.

- Jaiswal, R. M. P., Katon, J. E., & Tripathi, G. N. R. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Spectrochimica Acta Part A: Molecular Spectroscopy, 39(5), 455-461.

- Google Patents. Process for preparing 4,6-dichloro-pyrimidine.

- NIST. Mass spectrum of Pyrimidine, 4,6-dichloro-.

- Mohamed, F. A., Gomaa, H. A., Hendawy, O., Ali, A. T., Farghaly, H. S., & Gouda, A. M. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1324945.

- Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1)

- Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2021).

- BenchChem. Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. (2025).

- BenchChem.

- BenchChem.

- SLT. 4,6-Dichloropyrimidine.

- Sharma, Y. A., & Singh, S. (2009). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 21(1), 527.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.

- Google Patents.

- Srivastava, S. L., & Rohitashava. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 27(1-2), 147-154.

- Antonchick, A. P., & Gerding, J. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(19), 4359-4361.

- Ningbo Inno Pharmchem Co., Ltd. 4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis.

- QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. (2013).

- ResearchGate.

- ChemicalBook. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum.

- ChemicalBook. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR.

- ChemicalBook. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum.

- Orozco-Castañeda, H. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6539.

- PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025).

- Sigma-Aldrich. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine 97 705-24-8.

- Sigma-Aldrich. 4,6-Dichloro-2-methylpyrimidine 98 1780-26-3.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sltchemicals.com [sltchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. srinichem.com [srinichem.com]

- 7. benchchem.com [benchchem.com]

- 8. Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine (Journal Article) | ETDEWEB [osti.gov]

- 9. nbinno.com [nbinno.com]

- 10. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. fishersci.com [fishersci.com]

The Emerging Biological Significance of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine: A Technical Overview for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for extensive functionalization, leading to a diverse range of biological activities. This guide focuses on a specific, yet underexplored derivative, 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine . While direct biological data on this exact molecule is nascent, a comprehensive analysis of its structural components—the dichloropyrimidine core and the 3,4-dichlorophenyl moiety—provides a strong rationale for its potential as a bioactive agent. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into its synthesis, putative biological activities, and proposed mechanisms of action based on evidence from closely related analogues. The highly reactive nature of the chlorinated pyrimidine structure suggests it is a key intermediate for chemical synthesis, allowing for easy nucleophilic substitution.[1] This versatility makes it a valuable building block for creating a wide array of pharmaceutical and agrochemical compounds.[1]

Synthetic Strategy: A Pathway to the Core Scaffold

The synthesis of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine, while not explicitly detailed in publicly available literature, can be logically inferred from established protocols for similar dichloropyrimidine derivatives. The general approach involves the condensation of a precursor containing the 3,4-dichlorophenyl group with a pyrimidine ring formation and subsequent chlorination.

Proposed Synthetic Workflow

A plausible and efficient synthetic route would likely follow a two-step process starting from a suitable precursor. A common method for creating similar 4,6-dichloropyrimidine structures involves treating a 4,6-dihydroxypyrimidine intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

Step 1: Synthesis of 4,6-dihydroxy-2-(3,4-dichlorophenyl)pyrimidine

The initial step would involve the cyclization of a precursor. While various methods exist, one could adapt a procedure that involves reacting an appropriate amidine with a malonic ester derivative under basic conditions to form the dihydroxypyrimidine ring.

Step 2: Chlorination to Yield 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine

The second step is a chlorination reaction. The intermediate 4,6-dihydroxypyrimidine is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diisopropylethylamine (Hunig's base), to yield the final 4,6-dichloropyrimidine product.[2]

Experimental Protocol: Synthesis of a 4,6-Dichloropyrimidine Derivative (Adapted from a similar synthesis) [2]

-

To a stirred mixture of N,N-diisopropylethylamine and phosphorus oxychloride in a suitable solvent (e.g., methylcyclohexane) under a nitrogen atmosphere, the 4,6-dihydroxypyrimidine precursor is added portion-wise.

-

The reaction mixture is heated to a temperature between 75-90°C. The addition is controlled to maintain the temperature within this range due to the exothermic nature of the reaction.

-

After the addition is complete, the mixture is stirred at the elevated temperature for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then cooled and carefully quenched with ice water.

-

The product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude 4,6-dichloropyrimidine product, which can be further purified by recrystallization or chromatography.

Diagram of the Proposed Synthetic Pathway

Caption: A proposed two-step synthesis of the target compound.

Potential Biological Activities: An Evidence-Based Postulation

Based on the known bioactivities of its constituent moieties, 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine is predicted to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

The pyrimidine ring is a core structure in many FDA-approved anticancer drugs.[3] Dichloropyrimidine derivatives, in particular, are recognized as important intermediates in the synthesis of targeted cancer therapies.[4][5]

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The EGFR signaling pathway is a critical regulator of cell proliferation and is often dysregulated in various cancers.[4] Many small molecule EGFR tyrosine kinase inhibitors (TKIs) are based on the pyrimidine scaffold.[4] The development of resistance to first and second-generation EGFR inhibitors, often through mutations like T790M and L858R, is a significant clinical challenge.[4] Novel pyrimidine derivatives are being actively investigated to overcome this resistance.[6] For instance, certain 2,4-dichloro-6-methylpyrimidine derivatives have shown potent inhibitory activity against EGFRT790M/L858R mutants.[6] The 3,4-dichlorophenyl group is also a common feature in kinase inhibitors, contributing to binding affinity.

Proposed Mechanism of Action: EGFR Inhibition

It is hypothesized that 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine could act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. The dichlorophenyl moiety would likely occupy a hydrophobic pocket, while the pyrimidine core could form crucial hydrogen bonds with the hinge region of the kinase. The chlorine atoms on the pyrimidine ring offer reactive sites for covalent modification of a cysteine residue (like Cys797) in the active site, potentially leading to irreversible inhibition, a strategy employed by third-generation EGFR inhibitors.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is another key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3] Dual EGFR/VEGFR-2 inhibitors have shown promise in cancer therapy. Certain 4,6-diaryl pyrimidines have demonstrated potent dual inhibitory activity.[3]

Diagram of Potential Kinase Inhibition

Caption: Proposed mechanism of kinase inhibition by the target compound.

Supporting Data from Related Compounds

| Compound Class | Target | Cell Line | IC50/Activity | Reference |

| 2,4-dichloro-6-methylpyrimidine derivatives | EGFRT790M/L858R | H1975 | IC50 = 0.65 µM (for compound L-18) | [6] |

| 4,6-diaryl pyrimidines | EGFR/VEGFR-2 | NCI-60 panel | GI50 = 22-33 nM (for lead compounds) | [3] |

| Quinazoline-chalcone derivatives | Various | K-562, HCT-116, etc. | GI50 = 0.622–1.81 µM | [7][8] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Recombinant human EGFR (wild-type and mutant) and VEGFR-2 kinase domains, ATP, a suitable peptide substrate, and the test compound.

-

Procedure: a. The kinase, substrate, and varying concentrations of the test compound are pre-incubated in a kinase reaction buffer. b. The reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Antimicrobial Activity

The dichlorophenyl moiety is a key component of several antimicrobial agents. The dichloroacetyl group, for instance, is crucial for the antibacterial activity of chloramphenicol.[9] Furthermore, dichlorophen-functionalized nanoparticles have demonstrated potent antibacterial and anti-biofilm activity against carbapenem-resistant Enterobacteriaceae.[10] Pyrimidine derivatives themselves have also been explored for their antimicrobial properties.[11][12]

Proposed Mechanism of Action: Antimicrobial Effects

The antimicrobial activity of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine could arise from several mechanisms:

-

Disruption of Bacterial Membranes: The lipophilic nature of the dichlorophenyl group may facilitate the compound's insertion into the bacterial cell membrane, leading to a loss of integrity and cell death.[10]

-

Inhibition of Essential Enzymes: The compound could inhibit key bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis. The pyrimidine core is a known inhibitor of various enzymes.

-

Induction of Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage to cellular components.[10]

Supporting Data from Related Compounds

| Compound Class | Organism(s) | Activity | Reference |

| Dichlorophen-functionalized gold nanoparticles | Carbapenem-resistant Enterobacteriaceae | MIC = 4-16 µg/mL | [10] |

| Pyrimidine-2,4-dione derivatives | K. pneumoniae, E. coli, C. albicans | MIC = 8 µg/mL (antibacterial), 0.25 µg/mL (antifungal) | [11] |

| Dichloroacetylated amines | E. histolytica, C. albicans | Amoebicidal and antifungal activity | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Procedure (Broth Microdilution Method): a. A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium. b. Each well is inoculated with a standardized suspension of the test bacterium. c. Positive (no compound) and negative (no bacteria) controls are included. d. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion and Future Directions

While direct experimental data for 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine is not yet available, a thorough analysis of its chemical substructures strongly suggests its potential as a potent anticancer and antimicrobial agent. The dichloropyrimidine core is a well-established scaffold for kinase inhibitors, and the 3,4-dichlorophenyl moiety is frequently found in bioactive molecules.

Future research should focus on the following:

-

Efficient Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce sufficient quantities of the compound for biological evaluation.

-

In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines and microbial strains to confirm the predicted activities and determine its potency and spectrum of action.

-

Mechanism of Action Studies: Detailed biochemical and cellular assays to elucidate the precise molecular targets and pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency, selectivity, and pharmacokinetic properties.

The insights provided in this guide offer a solid foundation for initiating research into the biological activities of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine, a promising candidate for the development of novel therapeutics.

References

- Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

- PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine.

- SLT. (n.d.). 4,6-Dichloropyrimidine.

- ResearchGate. (n.d.). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine.

- (n.d.). The Role of 4,6-Dichloro-2-methylpyrimidine in Modern Organic Synthesis.

- PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer.

- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- PMC. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.

- PubMed. (n.d.). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae.

- PMC. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.

- RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.

- MDPI. (n.d.). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions.

- PMC. (n.d.). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines.

- ResearchGate. (2015). In silico evaluation of 6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one compounds: An insight into design of less toxic anticancer drugs.

- Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.

- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines.

Sources

- 1. sltchemicals.com [sltchemicals.com]

- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 3. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clausiuspress.com [clausiuspress.com]

- 5. nbinno.com [nbinno.com]

- 6. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Precision Nucleophilic Substitution of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

Executive Summary

This technical guide details the protocols for the nucleophilic aromatic substitution (

The molecule features a

Chemical Logic & Mechanistic Insight

Electronic Activation and Symmetry

The starting material, 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine, possesses two equivalent electrophilic sites at C4 and C6.

-

Activation: The nitrogen atoms in the pyrimidine ring withdraw electron density via induction and resonance. The 3,4-dichlorophenyl group at C2 further depletes electron density from the ring through the inductive effect (-I) of the chlorines on the phenyl ring, making this scaffold more reactive toward nucleophiles than the generic 2-phenyl analog.

-

Symmetry Breaking: The first nucleophilic attack breaks the molecular symmetry. The resulting product (4-substituted-6-chloro) is deactivated relative to the starting material if the nucleophile is electron-donating (e.g., an amine), or activated if electron-withdrawing.

The Pathway

The reaction proceeds via a Meisenheimer complex . The rate-determining step is typically the formation of this anionic intermediate.

-

Attack: Nucleophile attacks C4/C6.

-

Resonance: Negative charge is delocalized onto the ring nitrogens (stabilized by the electron-poor nature of the ring).

-

Elimination: Chloride ion is expelled, restoring aromaticity.

Visualizing the Reaction Pathway

Figure 1: The reaction trajectory moves from a symmetric starting material through a high-energy transition state to a stable mono-substituted product. Further reaction requires overcoming the electronic deactivation caused by the first substituent (if electron-donating).

Experimental Protocols

Protocol A: Controlled Mono-Substitution (Amination)

Objective: Synthesize 4-amino-6-chloro-2-(3,4-dichlorophenyl)pyrimidine without forming the di-substituted byproduct.

Rationale: Amines are strong nucleophiles. Once an amine is installed at C4, it donates electron density into the ring (resonance), significantly raising the activation energy for the second substitution at C6. However, high temperatures or excess amine can still force the second reaction.

Materials:

-

Substrate: 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (0.95 - 1.05 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq) or

(2.0 eq) -

Solvent: THF (Tetrahydrofuran) or DMF (if solubility is poor)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous THF in a round-bottom flask.

-

Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Lower temperature suppresses the rate of the second substitution.

-

Addition: Add the base (DIPEA). Then, add the amine (dissolved in 1 mL THF) dropwise over 15 minutes.

-

Why? Keeping the local concentration of amine low prevents "hot spots" where di-substitution could occur.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3]

-

Workup: Quench with water. Extract with Ethyl Acetate (

). Wash organic layer with brine.[4] Dry over -

Purification: Flash column chromatography. The mono-product is less polar than the di-product but more polar than the starting material.

Protocol B: Sequential Di-Substitution (Hetero-Library Synthesis)

Objective: Install two different nucleophiles (e.g.,

Rationale: The C6-chlorine in the mono-product is deactivated. To displace it, we must use a stronger nucleophile, higher temperatures, or a more polar solvent to stabilize the transition state.

Step-by-Step Procedure:

-

Starting Material: Purified Mono-substituted product from Protocol A (1.0 eq).

-

Solvent Switch: Use DMSO or NMP (N-Methyl-2-pyrrolidone). These dipolar aprotic solvents significantly enhance

rates by solvating the cation and leaving the nucleophile "naked" and reactive. -

Reagents: Add Nucleophile 2 (e.g., Sodium Ethoxide or a second amine) (1.5 - 2.0 eq).

-

Thermal Activation: Heat to 80–100°C .

-

Note: If using a volatile amine, use a sealed pressure tube.

-

-

Monitoring: Reaction typically requires 4–12 hours.

-

Workup: Pour into ice water (DMSO is water-soluble; product usually precipitates). Filter the solid or extract with DCM.

Operational Workflow & Decision Tree

This diagram guides the researcher through the decision-making process based on the desired final compound.

Figure 2: Decision tree for selecting reaction conditions based on library requirements.

Data Summary: Nucleophile Reactivity Profile

The following table summarizes expected outcomes based on nucleophile type when reacting with the 4,6-dichloro scaffold.

| Nucleophile Class | Example | Reactivity | Conditions for Mono-Sub | Conditions for Di-Sub | Notes |

| Aliphatic Amines | Morpholine, Piperidine | High | 0°C, THF, 1h | 80°C, DMF, 4h | Strong electron donation deactivates ring after 1st sub. |

| Anilines | p-Chloroaniline | Moderate | RT, EtOH, 4h | 100°C, DMSO, 12h | Requires acid catalysis (cat. HCl) sometimes to activate Cl displacement. |

| Alkoxides | NaOMe, NaOEt | Very High | -78°C to 0°C, THF | RT to 50°C, THF | Very aggressive. Hard to stop at mono-sub without strict temp control. |

| Thiols | Thiophenol | High | 0°C, DMF, Base | 60°C, DMF, Base | Excellent nucleophiles; Thioethers can be oxidized to Sulfones later. |

Troubleshooting & Critical Parameters

Hydrolysis (The "OH" Impurity)

-

Symptom: Appearance of a peak with Mass = M-Cl+OH (M-19 approx).

-

Cause: Wet solvents or hygroscopic bases (

). The chloropyrimidine is sensitive to hydrolysis by water, especially at high pH/temp. -

Fix: Use anhydrous solvents (stored over molecular sieves). Use organic bases (DIPEA) instead of carbonates if water is persistent.

Regioselectivity Failure (Mixture of Mono/Di)

-

Symptom: LC-MS shows 50% Mono, 20% Di, 30% SM.

-

Cause: "Hot" addition or excess nucleophile.

-

Fix: Ensure dropwise addition of the nucleophile. Do not add the nucleophile all at once. Verify the stoichiometry of the nucleophile (it must be limiting, e.g., 0.95 eq).

Solubility Issues

-

Issue: The 3,4-dichlorophenyl group makes the molecule lipophilic and poorly soluble in alcohols.

-

Fix: Use THF or DCM for reaction. If heating is required, switch to 1,4-Dioxane or Toluene.

References

-

MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde."[1] Molecules, 2022.[5][6] [Link]

-

Royal Society of Chemistry. "Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1)." RSC Medicinal Chemistry, 2018. [Link]

-

American Chemical Society. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006. [Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

Introduction & Strategic Overview

The scaffold 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine represents a high-value "privileged structure" in medicinal chemistry. It combines a distinct lipophilic tail (the 3,4-dichlorophenyl moiety) with an electron-deficient pyrimidine core primed for diversification.

For drug development professionals, the primary challenge with this molecule is chemoselectivity . The molecule contains four chlorine atoms in two distinct electronic environments:

-

Pyrimidine Chlorines (C4 & C6): Highly reactive toward oxidative addition due to the electron-deficient nitrogen heterocycle.

-

Phenyl Chlorines (C3' & C4'): Significantly less reactive; typically inert under standard Suzuki conditions used for heterocycles.

This Application Note provides validated protocols to selectively functionalize the pyrimidine core while preserving the phenyl chloride "tail" for metabolic stability or subsequent transformation.

Mechanistic Insight: The Reactivity Hierarchy

To control this reaction, one must understand the electronic bias of the substrate. The oxidative addition of Palladium(0) into the C-Cl bond is the rate-determining step.

-

Electronic Activation: The pyrimidine ring is

-deficient. The nitrogen atoms pull electron density away from C4 and C6, making the C-Cl bonds highly electrophilic and accessible to the nucleophilic Pd(0) species. -

Deactivation of the Phenyl Ring: The chlorines on the phenyl ring are on a standard arene system. Without strong electron-withdrawing groups ortho or para to them, their bond dissociation energy is higher, and they resist oxidative addition compared to the pyrimidine halides.

Visualization: Reactivity Decision Tree

The following diagram illustrates the logical flow of reactivity and how experimental conditions dictate the product outcome.

Experimental Protocols

Protocol A: Site-Selective Mono-Arylation

Objective: Introduce a single aryl group at the C4 position, leaving the C6 chloride available for a second diversification step. Challenge: Preventing "double coupling" (bis-arylation).

| Parameter | Condition | Rationale |

| Stoichiometry | 1.05 equiv. Boronic Acid | Slight excess ensures conversion but limits bis-coupling risk. |

| Catalyst | Pd(PPh3)4 (3-5 mol%) | A standard, moderately active catalyst prevents "runaway" reactivity on the second chloride. |

| Base | Na2CO3 (2.0 equiv.) | Weaker bases (carbonates) are preferred over phosphates for mono-selectivity. |

| Solvent | 1,4-Dioxane / Water (4:[1]1) | The biphasic system solubilizes inorganic bases; water promotes the catalytic cycle. |

| Temperature | 60–70 °C | Critical: Keep below reflux to maintain kinetic control. |

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a stir bar, add 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine (1.0 mmol, 371 mg), Aryl Boronic Acid (1.05 mmol), and Pd(PPh3)4 (0.05 mmol, 58 mg).

-

Solvent: Add 1,4-Dioxane (8 mL) and degas by bubbling nitrogen for 5 minutes.

-

Base Activation: Add aqueous Na2CO3 (2.0 M, 1.0 mL, 2.0 mmol).

-

Reaction: Seal the vial and heat to 60 °C. Monitor by LC-MS after 2 hours.

-

Note: The mono-product usually appears as the major peak. If starting material remains, add 0.1 eq of boronic acid, but do not increase temperature .

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The mono-product is less polar than the bis-product.

Protocol B: Symmetric Bis-Arylation

Objective: Introduce the same aryl group at both C4 and C6 positions simultaneously.

| Parameter | Condition | Rationale |

| Stoichiometry | 2.5 – 3.0 equiv. Boronic Acid | Large excess drives the reaction to completion on both sites. |

| Catalyst | Pd(dppf)Cl2·DCM (5 mol%) | A robust, bidentate ligand catalyst that withstands higher temperatures and steric bulk. |

| Base | K3PO4 (3.0 equiv.) | Stronger base promotes faster transmetalation. |

| Temperature | 100 °C (Reflux) | Thermal energy is required to overcome the steric hindrance of the second coupling. |

Step-by-Step Procedure:

-

Charge: Combine substrate (1.0 mmol), Boronic Acid (2.5 mmol), and K3PO4 (3.0 mmol) in a reaction vessel.

-

Catalyst: Add Pd(dppf)Cl2·DCM (0.05 mmol).

-

Solvent: Add 1,4-Dioxane/Water (9:1 ratio, 10 mL).

-

Reaction: Heat to reflux (100 °C) for 12–16 hours.

-

Validation: LC-MS should show the disappearance of the mono-chlorinated intermediate.

-

Self-Validating Check: The isotopic pattern of the product should show the signature of the phenyl dichlorides (Cl2 pattern) rather than the starting material (Cl4 pattern).

-

Workflow Visualization

The following diagram details the operational workflow for the sequential functionalization (Protocol A followed by a second coupling), which is the most common application in library synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation or impure Boronic Acid. | Switch to Pd(dppf)Cl2 ; ensure solvent is thoroughly degassed (O2 kills Pd(0)). |

| Hydrolysis (OH product) | Hydroxide competition from water. | Reduce water ratio (use Dioxane/H2O 10:1) or switch to anhydrous conditions using Cs2CO3 in Toluene. |

| Bis-coupling in Protocol A | Temperature too high or excess Boronic Acid. | Strictly control Temp at 60°C. Add Boronic acid dropwise over 1 hour. |

| Phenyl Ring Reaction | Catalyst too active (e.g., SPhos, XPhos used). | Stick to Pd(PPh3)4 or Pd(dppf)Cl2 . Avoid bulky, electron-rich phosphines which can activate aryl chlorides. |

References

-

BenchChem. "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines." BenchChem Technical Notes, 2025.

-

MDPI. "Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine: Synthesis and Optimization." Processes, 2020, 8, 1342.[2][3]

-

National Science Foundation (NSF). "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." NSF Public Access Repository, 2022.

-

Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal, Accessed 2025.

-

American Chemical Society (ACS). "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry.

Sources

Application Notes and Protocols: Strategic Solvent Selection for Reactions of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent system for key chemical transformations involving the versatile building block, 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine. The strategic choice of solvent is paramount in dictating reaction efficiency, selectivity, and overall success. This document moves beyond simplistic protocols to explain the underlying chemical principles governing solvent effects in three critical reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. By integrating theoretical insights with actionable, field-proven experimental protocols, this guide serves as an essential resource for the rational design and optimization of synthetic routes utilizing this valuable dichloropyrimidine intermediate.

Introduction: The Critical Role of the Solvent

The substrate, 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine (Figure 1), is a highly functionalized heterocyclic compound poised for diverse synthetic modifications. Its electron-deficient pyrimidine core, activated by two chloro leaving groups at the equivalent C4 and C6 positions, makes it an excellent substrate for a variety of transformations crucial in medicinal chemistry and materials science.

Figure 1: Structure of the Target Substrate

Caption: Chemical structure and key properties of the substrate.[1]

The success of any reaction involving this substrate—be it the displacement of its chloro groups or a metal-catalyzed cross-coupling—is inextricably linked to the choice of solvent. The solvent does not merely act as a passive medium to dissolve reactants; it actively influences reaction rates and mechanisms by:

-

Solvating Reactants and Intermediates: Stabilizing or destabilizing charged intermediates and transition states.

-

Modulating Nucleophile/Electrophile Reactivity: Affecting the strength of the nucleophile and the electrophilicity of the substrate.

-

Influencing Catalyst Activity: Coordinating with metal catalysts and affecting the solubility and stability of catalytic species.

-

Determining Reaction Temperature: The boiling point of the solvent sets the accessible temperature range for the reaction.

This guide will dissect the solvent selection process for three cornerstone reactions of this substrate, providing both the theoretical rationale and practical protocols for empirical optimization.

Solvent Selection for Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental method for functionalizing 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine, allowing for the introduction of a wide array of nucleophiles such as amines, alkoxides, and thiolates. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex.

Mechanistic Considerations and Solvent Impact

The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the stabilized Meisenheimer complex. The solvent's ability to stabilize this charged intermediate is therefore critical.

-

Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and N,N-Dimethylacetamide (DMAc) are generally the preferred choice for SNAr reactions.[2] They possess high dielectric constants and dipole moments, which effectively stabilize the charged Meisenheimer complex. Crucially, they do not have acidic protons, leaving the anionic nucleophile unsolvated and highly reactive.[3]

-

Polar Protic Solvents: Solvents such as ethanol, methanol, and water can also be used. However, they can form strong hydrogen bonds with the nucleophile, creating a solvent cage that must be stripped away before the nucleophile can attack the electrophile. This solvation deactivates the nucleophile and can significantly slow the reaction rate compared to polar aprotic solvents.[4]

-

Nonpolar Solvents: Solvents like toluene, hexane, or dioxane are generally poor choices for SNAr reactions due to their inability to stabilize the charged intermediate and often poor solubility of ionic nucleophiles.

Data Presentation: Solvent Properties for SNAr

| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Rationale for Use/Avoidance |

| DMF | Polar Aprotic | 153 | 36.7 | Excellent Choice: High polarity stabilizes the Meisenheimer complex; aprotic nature enhances nucleophilicity. Common choice for aminations.[2] |

| DMSO | Polar Aprotic | 189 | 46.7 | Excellent Choice: Very high polarity offers superior stabilization of intermediates. High boiling point allows for a wide temperature range. |

| Acetonitrile | Polar Aprotic | 82 | 37.5 | Good Choice: Effective at stabilizing intermediates. Lower boiling point is useful for reactions with highly reactive nucleophiles. |

| THF | Polar Aprotic | 66 | 7.5 | Moderate Choice: Lower polarity makes it less effective than DMF or DMSO but can be suitable for some reactions. |

| Ethanol | Polar Protic | 78 | 24.5 | Situational Choice: Can serve as both solvent and nucleophile (for ethoxylation). Generally slows reactions with other nucleophiles due to H-bonding.[5] |

| Toluene | Nonpolar | 111 | 2.4 | Poor Choice: Inadequate stabilization of charged intermediates. Generally leads to very slow or no reaction. |

Experimental Protocol: Solvent Screening for SNAr Amination

This protocol outlines a parallel screening experiment to identify the optimal solvent for the mono-amination of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine with a representative secondary amine, morpholine.

Materials:

-

4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Anhydrous Solvents: DMF, DMSO, Acetonitrile, THF, Toluene, Ethanol

-

Reaction vials (e.g., 2 mL microwave vials) with stir bars

-

Heating block or oil bath

-

TLC plates (silica gel) and LC-MS for analysis

Procedure:

-

Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, add 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine (29.4 mg, 0.1 mmol, 1.0 eq.) to each of the six labeled reaction vials.

-

Reagent Addition: To each vial, add anhydrous potassium carbonate (27.6 mg, 0.2 mmol, 2.0 eq.).

-

Solvent Addition: Add 1.0 mL of the designated anhydrous solvent to each respective vial.

-

Nucleophile Addition: Add morpholine (10.5 µL, 0.12 mmol, 1.2 eq.) to each vial.

-

Reaction Setup: Securely cap the vials and place them in a pre-heated heating block set to 80 °C.

-

Monitoring: Stir the reactions vigorously. After 2, 6, and 24 hours, take a small aliquot from each reaction mixture for analysis. Spot the aliquot on a TLC plate (e.g., eluting with 30% ethyl acetate in hexanes) and analyze by LC-MS to determine the consumption of starting material and formation of the mono-aminated product.

-

Analysis: Compare the conversion rates across the different solvents to identify the most effective medium for the reaction.

Visualization: SNAr Solvent Screening Workflow

Caption: Workflow for parallel solvent screening in an SNAr reaction.

Solvent Selection for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the arylation or vinylation of the pyrimidine core. This palladium-catalyzed reaction involves an aryl or vinyl boronic acid (or ester) as the coupling partner.

Mechanistic Considerations and Solvent Impact

The Suzuki-Miyaura catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. The solvent plays a multifaceted role:

-

Solubility: The solvent system must dissolve both the organic-soluble dichloropyrimidine substrate and the often more polar boronic acid and inorganic base. This frequently necessitates the use of a solvent mixture.

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is often the rate-limiting step and is greatly influenced by the base and solvent. Aqueous solvent mixtures are known to accelerate this step.

-

Catalyst Stability: The solvent must stabilize the active Pd(0) catalyst and prevent its decomposition (e.g., into palladium black).

Commonly, mixtures of an organic solvent with water are employed. Aprotic ether solvents like 1,4-dioxane and THF are classics, while alcoholic solvents have also been shown to be highly effective, sometimes allowing for lower reaction temperatures.[6]

Data Presentation: Solvent Properties for Suzuki Coupling

| Solvent System | Class | Typical Ratio (org:H₂O) | Rationale for Use |

| 1,4-Dioxane / H₂O | Aprotic Ether / Protic | 2:1 to 4:1 | Gold Standard: Excellent for solubilizing a wide range of substrates and reagents. Water accelerates transmetalation. A well-optimized system for dichloropyrimidines.[7][8] |

| Toluene / H₂O | Nonpolar / Protic | ~10:1 | Good Alternative: Higher boiling point than dioxane. Good for less reactive substrates requiring higher temperatures. |

| Acetonitrile / H₂O | Polar Aprotic / Protic | ~3:1 | Good for Polar Substrates: Can be effective, especially if the substrate or boronic acid has higher polarity.[9] |

| Ethanol / H₂O | Polar Protic | ~3:1 | Effective System: Can offer high reactivity and may be a "greener" alternative to dioxane.[6] |

| 2-MeTHF / H₂O | Aprotic Ether / Protic | ~4:1 | Greener Alternative: Often replaces THF and dioxane due to better safety profile and easier workup (phase separation).[9] |

| DMF | Polar Aprotic | (Often used neat) | Situational Choice: Can be used, especially in cases of poor solubility, but may lead to side reactions like protodeboronation (hydrolysis of the boronic acid). |

Experimental Protocol: Solvent Screening for Suzuki Coupling

This protocol describes a screening experiment for the mono-arylation of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine with phenylboronic acid.

Materials:

-

4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine

-

Phenylboronic Acid

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Solvent Systems: Dioxane/H₂O (3:1), Toluene/H₂O (4:1), ACN/H₂O (3:1), EtOH/H₂O (3:1)

-

Reaction vials with stir bars

-

Heating block or oil bath

-

LC-MS for analysis

Procedure:

-

Preparation: To each of four labeled reaction vials, add 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine (29.4 mg, 0.1 mmol, 1.0 eq.), phenylboronic acid (14.6 mg, 0.12 mmol, 1.2 eq.), and K₂CO₃ (41.5 mg, 0.3 mmol, 3.0 eq.).

-

Catalyst Addition: In a glovebox, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3.5 mg, 0.003 mmol, 3 mol%) to each vial.

-

Solvent Addition: Add 1.0 mL of the designated solvent mixture to each respective vial.

-

Reaction Setup: Degas each vial by bubbling argon or nitrogen through the mixture for 5-10 minutes. Securely cap the vials and place them in a pre-heated heating block set to 90 °C.

-

Monitoring: Stir the reactions vigorously for 12 hours.

-

Work-up & Analysis: After cooling to room temperature, add 1 mL of ethyl acetate and 1 mL of water to each vial. Shake and allow the layers to separate. Take an aliquot from the organic layer for LC-MS analysis to determine the conversion to the desired mono-arylated product.

-

Optimization: The solvent system providing the highest yield of the desired product is selected for further optimization of temperature, base, and catalyst loading.

Visualization: Suzuki Coupling Solvent Screening Workflow

Caption: Decision and workflow diagram for Suzuki coupling solvent optimization.

Solvent Selection for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds, providing a powerful alternative to classical SNAr for constructing aryl amines.[10] It is particularly useful for coupling less reactive aryl chlorides or sterically hindered amines.

Mechanistic Considerations and Solvent Impact

The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the catalyst.[11]

-

Solvent Polarity: The choice of solvent is critical for maintaining a homogeneous and active catalytic system. The reaction generally benefits from nonpolar or weakly polar aprotic solvents.

-

Common Solvents: Toluene is a very common choice due to its high boiling point and ability to dissolve many organic substrates and phosphine ligands.[11] 1,4-Dioxane and THF are also frequently used.[12]

-

Base and Ligand Solubility: The solvent must effectively dissolve the palladium precatalyst, the phosphine ligand, and the substrate. The base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) often has limited solubility, and the reaction proceeds as a heterogeneous mixture. The solvent's interaction with the base can influence its efficacy.

Data Presentation: Solvent Properties for Buchwald-Hartwig Amination

| Solvent | Class | Boiling Point (°C) | Rationale for Use |

| Toluene | Nonpolar | 111 | Excellent Choice: Widely used, good solubility for many ligands and substrates, high boiling point for less reactive chlorides.[11] |

| 1,4-Dioxane | Aprotic Ether | 101 | Excellent Choice: Good general solvent for Buchwald-Hartwig reactions, effective for a broad range of substrates.[12] |

| THF | Aprotic Ether | 66 | Good Choice: Lower boiling point, suitable for more reactive substrates that do not require high heat. |

| tert-Butanol (t-BuOH) | Polar Protic | 82 | Situational Choice: Can be effective, sometimes used as a co-solvent. The choice of base is critical. |

| 2-MeTHF | Aprotic Ether | 80 | Greener Alternative: Can often replace THF and Dioxane, offering a better environmental and safety profile. |

Experimental Protocol: Solvent Screening for Buchwald-Hartwig Amination

This protocol details a screening experiment for the coupling of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine with aniline.

Materials:

-

4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine

-

Aniline

-

Sodium tert-butoxide (NaOt-Bu)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine Ligand (e.g., XPhos or RuPhos)

-

Anhydrous Solvents: Toluene, 1,4-Dioxane, THF, 2-MeTHF

-

Reaction vials with stir bars

-

Glovebox for inert atmosphere setup

Procedure:

-

Preparation (in Glovebox): To each of four labeled reaction vials, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.3 mg, 0.0025 mmol, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 4.8 mg, 0.01 mmol, 10 mol%).

-

Reagent Addition: To each vial, add 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine (29.4 mg, 0.1 mmol, 1.0 eq.) and sodium tert-butoxide (13.5 mg, 0.14 mmol, 1.4 eq.).

-

Solvent and Nucleophile Addition: Add 1.0 mL of the designated anhydrous solvent, followed by aniline (11 µL, 0.12 mmol, 1.2 eq.).

-

Reaction Setup: Securely cap the vials, remove them from the glovebox, and place them in a pre-heated heating block set to 100 °C.

-

Monitoring: Stir the reactions vigorously for 16 hours.

-

Work-up & Analysis: After cooling, quench the reaction by adding 1 mL of saturated aqueous ammonium chloride. Extract with 2 mL of ethyl acetate. Analyze the organic layer by LC-MS to determine the conversion to the mono-aminated product.

-

Evaluation: The solvent that provides the highest conversion and cleanest reaction profile is chosen for further development.

Visualization: Buchwald-Hartwig Solvent Screening Workflow

Caption: Step-by-step workflow for Buchwald-Hartwig amination solvent screening.

Conclusion and Best Practices

The selection of a solvent for reactions involving 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine is a critical parameter that must be tailored to the specific reaction class.

-

For Nucleophilic Aromatic Substitution , polar aprotic solvents like DMF and DMSO are the primary candidates, as they maximize nucleophile reactivity and stabilize the key Meisenheimer intermediate.

-

For Suzuki-Miyaura Cross-Coupling , mixed aqueous systems are superior, with 1,4-dioxane/water being a robust and reliable starting point for screening.

-

For Buchwald-Hartwig Amination , anhydrous, weakly polar aprotic solvents are preferred, with toluene and 1,4-dioxane representing excellent choices that support catalyst stability and activity.

While this guide provides theoretically grounded starting points, empirical screening, as detailed in the protocols, remains the definitive method for identifying the optimal solvent system for a novel transformation. A logical, parallel screening approach is the most efficient path to maximizing yield, minimizing side products, and developing a robust and scalable chemical process.

References

-

Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Available at: [Link]

-

Tomašič, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

-

Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Available at: [Link]

-

Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Discussion Thread. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4,6-dichloro- (CAS 1193-21-1). Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Trade Science Inc. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. Available at: [Link]

-

Garber, K. (2016). Solvents for Nucleophilic Substitution Reactions. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. reddit.com [reddit.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jk-sci.com [jk-sci.com]

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine in DMSO

Welcome to the technical support center for 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Given the compound's structural characteristics—a planar pyrimidine core with multiple chlorine substituents and a dichlorophenyl group—solubility challenges are anticipated due to strong crystal lattice energy and high hydrophobicity. This resource provides in-depth troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine in DMSO at room temperature. What are the initial steps I should take?

A1: Initial dissolution challenges with highly crystalline and hydrophobic compounds like 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine are common. The primary barrier is often overcoming the crystal lattice energy. Before exploring more complex solutions, we recommend a systematic approach using physical methods to enhance solvation.

It's important to differentiate between kinetic solubility (the concentration of a supersaturated solution before precipitation) and thermodynamic solubility (the true equilibrium solubility).[1][2][3] The following methods primarily aim to achieve a kinetically favorable soluble state, which is often sufficient for immediate use in experiments.

Recommended Initial Steps:

-

Vortexing: Vigorous mixing is the first and simplest step to facilitate the dissolution of your compound.

-

Gentle Heating: If vortexing is insufficient, gentle warming can provide the energy needed to break down the crystal lattice.[4] It is crucial to ensure your compound is stable at elevated temperatures.

-

Sonication: This method uses sound energy to agitate particles, which can be highly effective in dissolving stubborn compounds.[5][6][7]

The following workflow diagram illustrates these initial troubleshooting steps.

Caption: Initial troubleshooting workflow for dissolving 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine in DMSO.

Q2: I've tried vortexing, gentle heating, and sonication, but my compound still won't dissolve to my target concentration. What are my next options?

A2: If physical methods are insufficient, the issue may be that your target concentration exceeds the thermodynamic solubility of the compound in pure DMSO. In this scenario, modifying the solvent system by introducing a co-solvent can be an effective strategy.[8][9]

The structural features of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine, specifically the multiple aromatic rings, suggest that π-stacking interactions may contribute to its low solubility.[10][11][12] A co-solvent can disrupt these interactions and improve solvation.

Co-solvent Selection and Considerations:

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective in disrupting crystal packing.

-

Dichloromethane (DCM): A less polar solvent that may help solvate the hydrophobic regions of the molecule.

-

N-Methyl-2-pyrrolidone (NMP): A versatile solvent with low toxicity that can dissolve a wide range of compounds.

Data Summary for Co-solvent Strategies:

| Co-solvent | Recommended Starting Ratio (DMSO:Co-solvent) | Key Considerations |

| DMF | 9:1 to 4:1 | Can be more effective than DMSO for certain crystalline structures. |

| DCM | 9:1 to 7:3 | Highly volatile. Ensure proper sealing of vials. |

| NMP | 9:1 to 1:1 | Lower volatility and toxicity compared to DCM. |

Important Note: When using a co-solvent, it is critical to consider its compatibility with your downstream application (e.g., cell-based assays, enzymatic assays). Always perform a vehicle control to assess the effect of the solvent mixture on your experimental system.

Q3: My compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

A3: This is a very common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[4] The key is to manage the transition from the DMSO stock to the aqueous solution carefully.

Strategies to Prevent Precipitation Upon Dilution:

-

Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your DMSO stock into a small volume of your aqueous medium with vigorous mixing, and then add this intermediate dilution to the final volume.[13]

-

Pre-warming the Aqueous Medium: Having your buffer or cell culture medium at 37°C can help maintain the compound's solubility during the dilution process.[14]

-

Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to keep your compound in solution. It is essential to determine the DMSO tolerance of your specific cell line or assay system.[13]

-

Pluronic F-68: This non-ionic surfactant can help to stabilize the compound in the aqueous solution and prevent precipitation. A final concentration of 0.01% to 0.1% is typically effective.

The following diagram illustrates the decision-making process for addressing precipitation issues.

Caption: Troubleshooting workflow for compound precipitation in aqueous solutions.

Q4: How can I assess the stability of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine in my DMSO stock solution over time?

A4: Ensuring the stability of your compound in DMSO is crucial for the reproducibility of your experiments.[15] Degradation can occur, especially with long-term storage or exposure to light and moisture. We recommend performing a stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution with Physical Dissolution Aids

-

Accurately weigh the desired amount of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine into a sterile, amber glass vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration.

-

Vortex the solution vigorously for 2-5 minutes.

-

If the compound is not fully dissolved, place the vial in a water bath pre-heated to 37°C for 10-15 minutes. Vortex intermittently.[16]

-

If solids persist, place the vial in a bath sonicator and sonicate for 15-30 minutes, monitoring the temperature to ensure it does not exceed 40°C.[5][16]

-

Visually inspect the solution for any remaining particulate matter. A clear solution indicates complete dissolution.

-

Store the stock solution at -20°C or -80°C, protected from light and moisture.[13]

Protocol 2: Determining Compound Stability in DMSO by HPLC

-

Prepare a fresh 10 mM stock solution of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine in anhydrous DMSO.

-

Immediately take a "time-zero" sample. Dilute an aliquot of the stock solution with an appropriate mobile phase (e.g., acetonitrile/water) to a final concentration within the linear range of your HPLC's UV detector.

-

Analyze the time-zero sample by HPLC to obtain the initial peak area, which represents 100% integrity.

-

Aliquot the remaining stock solution into several amber glass vials, minimizing headspace, and store them under your typical storage conditions (e.g., -20°C, 4°C, and room temperature).

-

At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

-

Allow the vial to thaw completely and equilibrate to room temperature.

-

Prepare and analyze a sample by HPLC using the same method as the time-zero sample.

-

Calculate the percentage of the compound remaining at each time point by comparing the peak area to the time-zero peak area. A decrease of >5-10% typically indicates significant degradation.

References

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Sonication - Wikipedia [en.wikipedia.org]

- 8. ijpbr.in [ijpbr.in]

- 9. wjbphs.com [wjbphs.com]

- 10. Illustrated Glossary of Organic Chemistry - Aromatic interaction (aromatic stacking; pi stacking) [chem.ucla.edu]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. repository.cam.ac.uk [repository.cam.ac.uk]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. researchgate.net [researchgate.net]

- 15. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. emulatebio.com [emulatebio.com]

Validation & Comparative

1H NMR spectrum analysis of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

Topic: Structural Validation & 1H NMR Spectrum Analysis of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This guide provides a definitive structural analysis of 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine , a critical scaffold in the synthesis of agrochemicals and kinase inhibitors. Unlike standard spectral libraries, this document focuses on comparative solvent analysis (CDCl₃ vs. DMSO-d₆) and impurity differentiation .

We address the common challenge in pyrimidine chemistry: distinguishing the target 4,6-dichloro regioisomer from mono-chlorinated byproducts and unreacted dihydroxy starting materials using high-resolution 1H NMR.

Compound Profile & Structural Logic

-

IUPAC Name: 4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

-

Molecular Formula: C₁₀H₃Cl₄N₂

-

Molecular Weight: 293.96 g/mol

-

Core Geometry: Planar pyrimidine ring substituted at C2 with a phenyl ring. The C4 and C6 positions bear chlorine atoms, rendering the pyrimidine proton (H5) chemically equivalent due to the axis of symmetry passing through C2 and C5.

The Symmetry Argument (Crucial for Identification)

The molecule possesses a

-

Target (4,6-dichloro): Contains one pyrimidine proton (H5) appearing as a singlet .

-